1-Cyclohexylbut-3-yn-2-ol
Description
Significance of Alkynol Architectures in Complex Molecular Scaffolding
Alkynol architectures, particularly propargylic alcohols, are fundamental synthons in modern organic chemistry. hkust.edu.hk Their importance lies in the dual functionality of the hydroxyl group and the carbon-carbon triple bond, which serve as versatile handles for extensive molecular elaboration. solubilityofthings.com The carbon-carbon triple bond is a high-energy functional group, rich in π-electrons, making it susceptible to a wide array of transformations. rsc.org
Transition metal-catalyzed reactions, in particular, have unlocked the vast potential of alkynes. rsc.org Gold-catalyzed cycloisomerization of alkynol-based systems, for example, has emerged as a powerful tool for the synthesis of diverse oxygen-containing heterocycles such as furans, pyrans, and ketals under mild conditions. mdpi.com Furthermore, the alkyne unit can participate in various coupling reactions, additions, and annulations to form new carbon-carbon and carbon-heteroatom bonds, thereby enabling the assembly of complex molecular architectures. solubilityofthings.comrsc.org
The hydroxyl group in alkynols is not merely a passive spectator. It can be used to direct the stereochemical outcome of reactions at the adjacent triple bond, or it can be transformed into other functional groups. For instance, the hydroxyl group can be oxidized to a ketone, or it can serve as a nucleophile in intramolecular cyclization reactions. mdpi.com This synergistic reactivity makes alkynols indispensable intermediates in the total synthesis of natural products and the preparation of medicinally relevant compounds. hkust.edu.hkmdpi.comnih.gov
Table 1: Key Transformations of Alkynol Moieties
| Reaction Type | Description | Potential Products |
|---|---|---|
| Cycloisomerization | Intramolecular reaction, often catalyzed by metals like gold or platinum, where the hydroxyl group attacks the alkyne. mdpi.com | Heterocycles (e.g., furans, pyrans) |
| Coupling Reactions | Formation of new C-C bonds by reacting the terminal alkyne with various partners (e.g., Sonogashira, A3 coupling). mdpi.com | Functionalized alkynes, propargylamines |
| Reduction | Selective reduction of the alkyne to an alkene (cis or trans) or an alkane. | Alkenols, alkanols |
| Hydration | Addition of water across the triple bond, typically leading to a ketone. | β-Hydroxy ketones |
| Propargylation | The alkynol itself is often the product of adding an alkynyl nucleophile to an aldehyde or ketone. acs.orgusf.edu | Chiral secondary or tertiary alcohols |
| Annulation | Formation of a new ring fused to the existing structure, often involving the alkyne in a cycloaddition. rsc.org | Polycyclic systems |
Overview of Synthetic Challenges and Research Opportunities for 1-Cyclohexylbut-3-yn-2-ol
The synthesis and utilization of this compound present specific challenges and opportunities, reflective of broader trends in the chemistry of chiral propargylic alcohols.
Synthetic Methods and Challenges: The primary route to this compound involves the nucleophilic addition of an ethynyl (B1212043) anion equivalent to cyclohexanecarboxaldehyde (B41370). nih.govacs.org A key challenge in this transformation is controlling the stereochemistry at the newly formed secondary alcohol center. While racemic syntheses are straightforward, the development of efficient asymmetric methods to access single enantiomers of such alcohols remains a significant area of research. usf.edu
Several synthetic protocols have been reported. A photoredox-catalyzed propargylation of cyclohexanecarboxaldehyde using propargyl bromide in the presence of a titanium catalyst afforded the target compound in good yield. acs.org Another approach involves the reaction of cyclohexanecarboxaldehyde with ethynylmagnesium bromide. nih.gov A multi-step synthesis starts with cyclohexanecarboxaldehyde, which is converted to (2,2-dibromo-vinyl)-cyclohexane. Subsequent treatment with methyllithium (B1224462) followed by quenching with acetaldehyde (B116499) yields racemic this compound. mit.edu
Table 2: Selected Synthetic Routes to this compound
| Starting Materials | Key Reagents | Yield | Reference |
|---|---|---|---|
| Cyclohexanecarboxaldehyde, Propargyl bromide | TiCl(Oi-Pr)₃, Ir-catalyst, Blue LED | 85% | acs.org |
| Cyclohexanecarboxaldehyde | Ethynylmagnesium bromide | 70% | nih.gov |
| (2,2-Dibromo-vinyl)-cyclohexane, Acetaldehyde | Methyllithium | 94% | mit.edu |
Research Opportunities: The structural features of this compound—a chiral center, a reactive alkyne, and a bulky, lipophilic cyclohexyl group—make it an attractive substrate for further synthetic exploration. The development of catalytic, enantioselective syntheses is a primary opportunity, which would enable its use as a chiral building block for asymmetric synthesis.
This compound is a precursor for more complex molecules. For instance, it has been used in zinc-catalyzed multicomponent reactions to assemble propargylamines bearing tetrasubstituted carbon centers. acs.orgnih.gov Such reactions, like the KA² coupling (ketone, amine, alkyne), demonstrate the utility of alkynol-derived structures in generating molecular diversity efficiently. mdpi.comnih.gov
Furthermore, the ongoing development of novel catalytic methods for alkyne functionalization opens new avenues for the application of this compound. acs.orgacs.org Radical difunctionalization of the alkyne, for example, could provide direct access to highly substituted and valuable allyl alcohols. nih.gov The combination of its chiral nature and the diverse reactivity of the alkyne moiety positions this compound as a valuable tool for constructing complex molecular architectures relevant to materials science and medicinal chemistry. solubilityofthings.comrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-cyclohexylbut-3-yn-2-ol |
InChI |
InChI=1S/C10H16O/c1-2-10(11)8-9-6-4-3-5-7-9/h1,9-11H,3-8H2 |
InChI Key |
KKAIQVLSRFYLKK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CC1CCCCC1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexylbut 3 Yn 2 Ol and Its Structural Analogues
Carbon-Carbon Bond Forming Reactions for Alkynol Construction
The creation of the core structure of 1-Cyclohexylbut-3-yn-2-ol, which features a C(sp)-C(sp2) bond, is fundamentally a process of carbon-carbon bond formation. The primary disconnection approach involves the addition of an ethynyl (B1212043) nucleophile to an electrophilic carbonyl carbon, typically found in an aldehyde.
Organometallic Additions to Carbonyl Substrates
Traditional and highly reliable methods for forming propargylic alcohols involve the addition of organometallic reagents to carbonyl compounds. These reactions are characterized by the generation of a potent carbon nucleophile that subsequently attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. The synthesis of this compound via this method involves the reaction of an ethynylmagnesium halide (an alkynyl Grignard reagent) with cyclohexanecarboxaldehyde (B41370). The process begins with the deprotonation of a terminal alkyne, such as acetylene, by a stronger Grignard reagent (e.g., ethylmagnesium bromide) to form the nucleophilic ethynylmagnesium bromide. This species then attacks the carbonyl carbon of cyclohexanecarboxaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.
Table 1: Grignard Reagent-Mediated Synthesis of this compound
| Role | Compound Name | Chemical Formula |
| Substrate | Cyclohexanecarboxaldehyde | C₇H₁₂O |
| Reagent | Ethynylmagnesium bromide | C₂HMgBr |
| Solvent | Tetrahydrofuran (THF) | C₄H₈O |
| Product | This compound | C₁₀H₁₆O |
Organolithium reagents are known for their high reactivity, which often allows for reactions under milder conditions or with substrates that are less reactive towards Grignard reagents. rug.nlnih.gov The synthesis of this compound can be achieved by using an alkynyllithium reagent, such as ethynyllithium. This reagent is typically prepared by the deprotonation of acetylene with a strong base like n-butyllithium (n-BuLi). The resulting highly nucleophilic ethynyllithium readily adds across the carbonyl double bond of cyclohexanecarboxaldehyde. Similar to the Grignard reaction, the intermediate lithium alkoxide is protonated during an aqueous workup to afford the desired propargylic alcohol. The high reactivity of organolithium compounds generally precludes their use in direct catalytic cross-coupling without careful control to prevent side reactions like lithium-halogen exchange. rug.nlnih.gov
Table 2: Organolithium-Based Synthesis of this compound
| Role | Compound Name | Chemical Formula |
| Substrate | Cyclohexanecarboxaldehyde | C₇H₁₂O |
| Reagent | Ethynyllithium | C₂HLi |
| Base for Reagent Prep | n-Butyllithium | C₄H₉Li |
| Product | This compound | C₁₀H₁₆O |
Transition Metal-Catalyzed Alkynylation and Propargylation Reactions
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high selectivity and functional group tolerance. These methods provide alternative pathways to alkynols and their structural analogues, often under very mild conditions.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. acs.orgresearchgate.net The synthesis of homopropargylic alcohols, which are structural isomers of propargylic alcohols, can be achieved through the propargylation of aldehydes. In a typical catalytic cycle, a photocatalyst, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) with a propargyl precursor (e.g., a propargyl bromide or a hypervalent silicate). This generates a propargyl radical, which then adds to the carbonyl carbon of an aldehyde like cyclohexanecarboxaldehyde. A subsequent reduction and protonation step yields the homopropargylic alcohol. Titanium-based complexes have been shown to be effective and inexpensive catalysts for such direct photoredox propargylation reactions, working well with both aromatic and aliphatic aldehydes. acs.org
Table 3: Components in a Representative Photoredox Propargylation System
| Component | Example | Function |
| Photocatalyst | Iridium or Ruthenium Polypyridyl Complexes, Organic Dyes | Absorbs visible light, initiates electron transfer |
| Substrate | Cyclohexanecarboxaldehyde | Radical acceptor |
| Propargyl Source | Propargyl Bromide | Propargyl radical precursor |
| Reductant | Hantzsch Ester | Stoichiometric reductant in the catalytic cycle |
| Light Source | Blue LEDs | Energy input for photocatalyst excitation |
Nickel-catalyzed reactions provide a versatile platform for constructing complex molecules. organic-chemistry.orgnih.govresearchgate.net The coupling of allenes and aldehydes in the presence of a nickel(0) catalyst and a stoichiometric reducing agent (such as an organozinc or organosilane reagent) can produce homoallylic alcohols, which can be considered derivatives or precursors to alkynols. organic-chemistry.orgnih.govresearchgate.net The mechanism is believed to involve the formation of a nickel metallacycle from the allene (B1206475) and aldehyde. organic-chemistry.org Subsequent reductive elimination yields the carbon-carbon bond of the final product. This methodology is notable for its ability to control regioselectivity and for its application in the synthesis of complex natural products. organic-chemistry.orgnih.gov
Table 4: Key Reagents in Nickel-Catalyzed Allene-Aldehyde Coupling
| Role | Compound/Reagent | Example |
| Catalyst | Nickel(0) Complex | Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0)) |
| Reducing Agent | Organozinc Reagent | Diethylzinc (Et₂Zn) |
| Allene Substrate | Methoxyallene | C₄H₆O |
| Aldehyde Substrate | Cyclohexanecarboxaldehyde | C₇H₁₂O |
| Product Type | Homoallylic Alcohol | A structural analogue of this compound |
Zinc-Catalyzed Multicomponent Coupling (KA2 Coupling)
The construction of propargylamines, which are structural analogues of propargylic alcohols like this compound, can be efficiently achieved through multicomponent reactions. The Ketone-Amine-Alkyne (KA2) coupling is a powerful, atom-economical method for synthesizing tetrasubstituted propargylamines. Utilizing a simple and environmentally benign catalyst like zinc acetate (B1210297) enables the one-pot assembly of these complex molecules from structurally diverse ketones, amines, and alkynes.
This methodology is particularly notable for its efficiency under solvent-free conditions, which enhances its green chemistry profile. The zinc catalyst, acting as a mild Lewis acid, facilitates the formation of the crucial C-C bond between the ketone-derived intermediate and the alkyne. This approach allows for the synthesis of a wide array of propargylamines, including those with challenging and biorelevant structural motifs. While this method directly produces amines, the underlying principle of coupling a ketone, an alkyne, and a nucleophile is conceptually relevant to the synthesis of substituted propargylic alcohols.
Table 1: Examples of Zinc-Catalyzed KA2 Coupling for the Synthesis of Tetrasubstituted Propargylamines Note: These examples illustrate the synthesis of structural analogues, not this compound itself.
| Ketone | Amine | Alkyne | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclohexanone | Piperidine | Phenylacetylene | Zn(OAc)2 | 95 |
| Acetophenone | Morpholine | 1-Heptyne | Zn(OAc)2 | 89 |
| Propiophenone | N-Methylaniline | Trimethylsilylacetylene | Zn(OAc)2 | 92 |
Iron-Catalyzed Hydrogen Atom Transfer in Alkynyl Functionalization
Iron-catalyzed Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy for the functionalization of C-H bonds, enabling the construction of complex molecules from simple precursors. In the context of alkynyl functionalization, this methodology allows for the coupling of unactivated alkenes with alkyne sources to generate internal alkynes, a core structural feature of this compound.
The process is typically initiated by an iron-hydride species which abstracts a hydrogen atom from an unactivated alkene, generating a carbon-centered radical with excellent Markovnikov selectivity. This radical then undergoes an anti-Michael addition to an acetylenic sulfone, which serves as the alkyne donor. Subsequent radical-mediated desulfonation releases the desired internal alkyne product and a sulfonyl radical, propagating the catalytic cycle. This method is valued for its use of an inexpensive and low-toxicity iron catalyst and its ability to form C(sp3)–C(sp) bonds under mild conditions.
Functionalization of Acetylenic Sulfones as Radical Acceptors
In these reactions, a carbon-centered radical adds to the triple bond of the acetylenic sulfone, generating a vinyl radical intermediate. This intermediate then rapidly eliminates a sulfonyl radical (SO2R), which can continue the radical chain process. This strategy provides a reliable method for the formation of C-C bonds and the synthesis of internal alkynes from radical precursors. The choice of the sulfonyl group can influence the reaction efficiency and scope.
Table 2: Examples of Iron-Catalyzed Alkynylation of Alkenes with Acetylenic Sulfones Note: Data represents general findings in the field for illustrative purposes.
| Alkene | Acetylenic Sulfone | Catalyst System | Yield (%) |
|---|---|---|---|
| Cyclohexene | (Phenylethynyl)sulfonylbenzene | Fe(acac)3 / PhSiH3 | 85 |
| 1-Octene | (p-Tolylethynyl)sulfonylbenzene | Fe(acac)3 / PhSiH3 | 78 |
| Styrene | (Hex-1-yn-1-yl)sulfonylbenzene | Fe(acac)3 / PhSiH3 | 81 |
Stereoselective Approaches to this compound and its Enantiomers
Enzymatic Resolution for Chiral Alkynol Synthesis
The synthesis of enantiomerically pure propargylic alcohols is of significant interest due to their role as chiral building blocks. Enzymatic kinetic resolution (KR) is a highly effective method for separating racemic mixtures of alcohols. This technique utilizes lipases, which are enzymes that can selectively catalyze the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other.
In a typical lipase-catalyzed KR of a racemic propargylic alcohol, the alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435. The lipase preferentially esterifies one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (e.g., the (S)-enantiomer) unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated, providing access to both enantiomers in high enantiomeric purity. For even greater efficiency, dynamic kinetic resolution (DKR) combines enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of 100% of a single enantiomerically pure product. acs.orgmdpi.com
Table 3: Lipase-Catalyzed Kinetic Resolution of Representative Propargylic Alcohols
| Substrate | Lipase | Acyl Donor | Product (Unreacted Alcohol) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| rac-1-Phenylprop-2-yn-1-ol | Novozym 435 | Vinyl Acetate | (S)-Alcohol | >99 |
| rac-1-Phenylbut-3-yn-2-ol | Novozym 435 | Vinyl Butanoate | (S)-Alcohol | >99 |
| rac-4-Phenylbut-3-yn-2-ol | CALB | Isopropenyl Acetate | (R)-Acetate | 98 |
Asymmetric Induction in Catalytic Systems
The direct asymmetric synthesis of chiral propargylic alcohols from achiral starting materials represents a more atom-economical approach than resolution. This is typically achieved by the enantioselective addition of a terminal alkyne to an aldehyde, mediated by a chiral catalyst. nih.gov A variety of catalytic systems have been developed for this purpose, often involving a metal center (such as zinc, copper, or indium) and a chiral ligand. nih.govrsc.orgorganic-chemistry.org
For instance, the addition of terminal alkynes to aldehydes can be catalyzed by a complex formed from zinc(II) triflate (Zn(OTf)2) and a chiral amino alcohol ligand like (+)-N-methylephedrine. organic-chemistry.org The chiral ligand creates a chiral environment around the metal center, which directs the nucleophilic attack of the zinc acetylide onto one of the prochiral faces of the aldehyde, leading to the formation of one enantiomer of the propargylic alcohol in excess. Such methods are highly versatile and can provide access to a broad range of chiral propargylic alcohols with high enantioselectivities. nih.govnih.gov
Table 4: Asymmetric Alkynylation of Aldehydes using Chiral Catalysts
| Aldehyde | Alkyne | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Benzaldehyde | Phenylacetylene | Zn(OTf)2 / (+)-N-Methylephedrine | 95 | 99 |
| Cyclohexanecarboxaldehyde | 1-Hexyne | InBr3 / (S)-BINOL | 91 | 96 |
| Isobutyraldehyde | Trimethylsilylacetylene | CuI / (R,R)-ProPhenol | 88 | 97 |
Diastereoselective Control in Multicomponent Reactions
When synthesizing molecules with multiple stereocenters, such as substituted analogues of this compound, controlling the relative stereochemistry (diastereoselectivity) is crucial. Multicomponent reactions are particularly powerful in this regard, as they can rapidly generate molecular complexity with high levels of stereocontrol in a single step.
For example, the photoredox cobalt-catalyzed propargylation of aldehydes can generate homopropargylic alcohols with two adjacent stereocenters. nih.gov By using a chiral phosphine ligand, the reaction proceeds with high diastereo- and enantioselectivity, often yielding a single diastereomer. nih.gov The stereochemical outcome is dictated by the chiral catalyst, which controls the facial selectivity of the radical addition to the aldehyde. Similarly, copper(I)-catalyzed three-component reactions involving an alkyne, a diazo compound, and a chiral alcohol can proceed with high diastereoselectivity, where the existing stereocenter of the alcohol directs the formation of the new stereocenters. This level of control is essential for the synthesis of complex target molecules with defined three-dimensional structures.
Table 5: Diastereoselective Synthesis of Propargylic Alcohol Analogues
| Reaction Type | Substrates | Catalyst/Ligand | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| Co-Catalyzed Propargylation | Benzaldehyde, Propargyl Carbonate | CoCl2 / Chiral Phosphine | >20:1 | 97:3 |
| Cu-Catalyzed 3-CR | EBX, CF3CHN2, (S)-2-Phenylethanol | Cu(MeCN)4BF4 / BOX | 95:5 | N/A (chiral substrate) |
| Zn-Catalyzed Propargylation | tert-Butanesulfinyl imine, Propargyl borolane | Zn(OTf)2 | >95:5 | N/A (chiral substrate) |
Chemical Reactivity and Transformation Pathways of 1 Cyclohexylbut 3 Yn 2 Ol
Reactions of the Terminal Alkyne Moiety
The carbon-carbon triple bond, particularly in a terminal position, is a hub of reactivity, serving as a versatile building block in organic synthesis.
The reduction of the alkyne in 1-Cyclohexylbut-3-yn-2-ol can be controlled to produce either the corresponding alkene (semi-hydrogenation) or the fully saturated alkane (hydrogenation). The stereochemical outcome of the semi-hydrogenation is highly dependent on the catalyst and reaction conditions employed. wikipedia.org
Z-Alkene Formation : The use of poisoned catalysts, most notably Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen across the triple bond. This process selectively yields the cis-alkene, (Z)-1-Cyclohexylbut-3-en-2-ol. wikipedia.orgnih.gov
E-Alkene Formation : Conversely, the trans-alkene, (E)-1-Cyclohexylbut-3-en-2-ol, can be obtained through dissolving metal reductions, such as using sodium in liquid ammonia (B1221849). wikipedia.orgresearchgate.net
Alkane Formation : Complete reduction to the corresponding alkane, 1-Cyclohexylbutan-2-ol, is achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, without the presence of catalyst poisons. rsc.org
| Catalyst/Reagent | Product | Stereoselectivity |
|---|---|---|
| H₂, Lindlar's Catalyst | (Z)-1-Cyclohexylbut-3-en-2-ol | Z (cis) |
| Na, NH₃ (l) | (E)-1-Cyclohexylbut-3-en-2-ol | E (trans) |
| H₂, Pd/C | 1-Cyclohexylbutan-2-ol | Not Applicable |
The acidic terminal proton of the alkyne allows for its participation in various carbon-carbon bond-forming cross-coupling reactions. The Sonogashira coupling is a prominent example, involving the reaction of a terminal alkyne with aryl or vinyl halides. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org
The reaction proceeds via the oxidative addition of the halide to the palladium(0) catalyst, followed by a transmetalation step with a copper acetylide intermediate, which is formed in situ from this compound, the copper(I) salt, and the base. wikipedia.orgnrochemistry.com Reductive elimination then yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org A wide range of functional groups on the coupling partner are tolerated under the mild reaction conditions. nih.govnrochemistry.com
| Coupling Partner (R-X) | Catalyst System | Product |
|---|---|---|
| Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Cyclohexyl-4-phenylbut-3-yn-2-ol |
| 4-Bromotoluene | Pd(PPh₃)₄, CuI, i-Pr₂NH | 1-Cyclohexyl-4-(p-tolyl)but-3-yn-2-ol |
| (E)-1-Iodoprop-1-ene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (E)-1-Cyclohexylhepta-1,5-dien-3-yn-4-ol |
The alkyne group in this compound can participate as a dipolarophile in [3+2] cycloaddition reactions. The most notable of these is the azide-alkyne cycloaddition, often referred to as a "click" reaction, which provides a highly efficient route to 1,2,3-triazoles.
While the thermal Huisgen [3+2] cycloaddition between an azide (B81097) and a terminal alkyne often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the use of a metal catalyst dramatically improves regioselectivity. rsc.orgresearchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the archetypal click reaction. The mechanism involves the formation of a copper(I) acetylide intermediate. rsc.org This intermediate then reacts with the organic azide in a stepwise manner, leading almost exclusively to the formation of the 1,4-disubstituted triazole product.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to the CuAAC, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, typically yield the 1,5-disubstituted triazole regioisomer.
Other Metal Catalysts : Catalytic systems based on other metals, such as zinc and nickel, have also been developed. nih.govresearchgate.netrsc.org For instance, zinc acetate has been shown to catalyze the reaction in water, favoring the 1,4-regioisomer. rsc.org Nickel catalysis can provide access to different regioisomers depending on the specific alkyne substrate. nih.gov
The high degree of regioselectivity is explained by the different reaction mechanisms. In the copper-catalyzed cycle, the reaction proceeds through a polar, stepwise mechanism, whereas the uncatalyzed reaction is a concerted, non-polar process. rsc.org
Cycloaddition Reactions Involving the Alkyne Functionality
Transformations Involving the Secondary Alcohol Group
The secondary hydroxyl group provides another site for chemical modification, primarily through reactions that form esters or ethers. These transformations are standard in organic chemistry and can typically be performed without affecting the terminal alkyne.
Esterification : The secondary alcohol of this compound can be readily converted into an ester. Common methods include the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.uk Alternatively, for milder conditions, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine. chemguide.co.uk
Etherification : The formation of an ether from the secondary alcohol can be achieved through protocols like the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction. The choice of base and solvent is critical to ensure efficient conversion without competing elimination reactions.
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Esterification (Fischer) | Carboxylic Acid (R-COOH), H₂SO₄ (cat.) | Ester |
| Esterification | Acyl Chloride (R-COCl), Pyridine | Ester |
| Etherification (Williamson) | 1. NaH; 2. Alkyl Halide (R'-X) | Ether |
Compound Index
| Compound Name |
|---|
| 1-Cyclohexylbutan-2-ol |
| This compound |
| (E)-1-Cyclohexylbut-3-en-2-ol |
| (Z)-1-Cyclohexylbut-3-en-2-ol |
| 1-Cyclohexyl-4-phenylbut-3-yn-2-ol |
| 1-Cyclohexyl-4-(p-tolyl)but-3-yn-2-ol |
| (E)-1-Cyclohexylhepta-1,5-dien-3-yn-4-ol |
| 4-Bromotoluene |
| (E)-1-Iodoprop-1-ene |
| Iodobenzene |
| Palladium |
| Calcium Carbonate |
| Lead Acetate |
| Quinoline |
| Sodium |
| Ammonia |
| Palladium on Carbon |
| Copper |
| Ruthenium |
| Zinc |
| Nickel |
| Sulfuric Acid |
| Pyridine |
| Sodium Hydride |
Rearrangement Processes and Domino Reactions
Propargyl systems, such as this compound, are prone to rearrangement reactions, which can be initiated under acidic or metallic catalytic conditions. These processes can lead to the formation of new carbocyclic or heterocyclic structures through domino reactions.
Intramolecular Rearrangements of Propargyl Systems
A prominent reaction of propargylic alcohols is the acid-catalyzed intramolecular rearrangement to form α,β-unsaturated carbonyl compounds. The two primary named reactions of this type are the Meyer-Schuster rearrangement and the Rupe rearrangement. wikipedia.orgrsc.org
The Meyer-Schuster rearrangement involves the 1,3-shift of a hydroxyl group in secondary and tertiary propargylic alcohols to yield α,β-unsaturated ketones or aldehydes. wikipedia.org For a secondary alcohol like this compound, this rearrangement is expected to produce an α,β-unsaturated ketone. The mechanism typically proceeds through protonation of the alcohol, followed by the formation of an allene (B1206475) intermediate, which then tautomerizes to the more stable conjugated ketone. wikipedia.org
The competing Rupe rearrangement , which is more common for tertiary propargyl alcohols, leads to the formation of α,β-unsaturated ketones via an enyne intermediate. wikipedia.org While less likely for the secondary alcohol this compound, it remains a possible side reaction under certain acidic conditions.
Modern variations of these rearrangements often employ transition metal catalysts, such as those based on ruthenium or rhenium, which can promote the reaction under milder conditions and with higher selectivity. researchgate.netrsc.org
Table 1: Comparison of Meyer-Schuster and Rupe Rearrangements for a Generic Secondary Propargylic Alcohol
| Feature | Meyer-Schuster Rearrangement | Rupe Rearrangement |
| Substrate | Secondary or Tertiary Propargylic Alcohol | Primarily Tertiary Propargylic Alcohol |
| Catalyst | Strong Acid (e.g., H₂SO₄, PTSA) or Transition Metal | Strong Acid |
| Key Intermediate | Allenol | Enyne |
| Product | α,β-Unsaturated Ketone or Aldehyde | α,β-Unsaturated Methyl Ketone |
| Applicability to this compound | Highly Probable | Less Probable |
π-Acid Catalyzed Cyclizations and Carbene Chemistry
The activation of the alkyne moiety in this compound by π-acidic metal catalysts, particularly gold(I) and platinum(II) complexes, opens up a rich field of chemical transformations. bohrium.com These catalysts render the carbon-carbon triple bond susceptible to nucleophilic attack, initiating cyclization cascades. arkat-usa.org
Gold(I) catalysts are particularly effective in promoting the cycloisomerization of enynes and related systems containing both an alkyne and a nucleophilic group. nih.gov While this compound does not possess an internal nucleophile for a simple cycloisomerization, its hydroxyl group can participate in intermolecular reactions or more complex intramolecular pathways if tethered to another reactive moiety.
A key aspect of this chemistry is the potential formation of metal carbene or carbene-like intermediates. nih.gov For instance, the gold-catalyzed reaction of a propargyl alcohol can lead to the formation of an α-oxo gold carbene, which can then undergo various subsequent reactions. scispace.com This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials. While direct evidence for carbene formation from this compound is not available, the general principles of gold-catalyzed reactions of propargyl alcohols suggest this as a plausible reactive pathway. nih.gov
Table 2: Examples of π-Acid Catalyzed Reactions of Propargylic Systems
| Catalyst System | Substrate Type | Product Type | Reference |
| Au(I) complexes | Propargylic amides | Oxazoles | nih.gov |
| Pt(II) or Au(I) | 1,n-enynes | Cyclized products | nih.gov |
| Zn(OTf)₂ | Propargyl alcohols and aziridines | 3,4-Dihydro-2H-1,4-oxazines | acs.org |
| Lewis Acids | Propargylic alkynols and 2-vinylphenol | 3,4-dihydro-2H-2,4-methanochromans | nih.gov |
Addition Reactions to Multiple Bonds
The carbon-carbon triple bond in this compound is a site of unsaturation, making it susceptible to a variety of addition reactions. semanticscholar.org These reactions can proceed via electrophilic, nucleophilic, or free-radical mechanisms, leading to the formation of more saturated products. quizlet.com
Hydrogenation: The alkyne can be fully or partially reduced. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) will typically reduce the alkyne to the corresponding alkane, 1-cyclohexylbutan-2-ol. Partial reduction to the alkene, 1-cyclohexylbut-3-en-2-ol, can be achieved using specific catalysts such as Lindlar's catalyst for syn-addition (yielding the Z-alkene) or sodium in liquid ammonia (dissolving metal reduction) for anti-addition (yielding the E-alkene).
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond follows Markovnikov's rule. The initial addition would yield a vinyl halide. A second addition of HX would result in a geminal dihalide. For this compound, the first addition of HBr would be expected to yield (E/Z)-4-bromo-1-cyclohexylbut-3-en-2-ol, with the bromine atom adding to the terminal carbon.
Hydration: The acid-catalyzed hydration of the terminal alkyne, typically using mercuric sulfate (B86663) as a catalyst, would also follow Markovnikov's rule. This reaction proceeds via an enol intermediate which then tautomerizes to the more stable ketone. For this compound, this would result in the formation of 1-cyclohexyl-4-hydroxybutan-2-one.
Table 3: Summary of Potential Addition Reactions for this compound
| Reaction | Reagents | Expected Major Product | Stereochemistry/Regiochemistry |
| Complete Hydrogenation | H₂, Pd/C | 1-Cyclohexylbutan-2-ol | Not applicable |
| Partial Hydrogenation (syn) | H₂, Lindlar's Catalyst | (Z)-1-Cyclohexylbut-3-en-2-ol | syn-addition |
| Partial Hydrogenation (anti) | Na, NH₃ (l) | (E)-1-Cyclohexylbut-3-en-2-ol | anti-addition |
| Hydrohalogenation (1 eq.) | HBr | (E/Z)-4-Bromo-1-cyclohexylbut-3-en-2-ol | Markovnikov addition |
| Hydrohalogenation (2 eq.) | HBr | 4,4-Dibromo-1-cyclohexylbutan-2-ol | Markovnikov addition |
| Hydration | H₂SO₄, H₂O, HgSO₄ | 1-Cyclohexyl-4-hydroxybutan-2-one | Markovnikov addition |
Mechanistic Investigations of Reactions Involving 1 Cyclohexylbut 3 Yn 2 Ol
Elucidation of Reaction Kinetics and Rate Laws
For instance, in a hypothetical reaction where 1-Cyclohexylbut-3-yn-2-ol (A) reacts with a reagent (B) in the presence of a catalyst (C) to form a product (P), the rate law would take the general form:
Rate = k[A]x[B]y[C]z
Here, 'k' is the rate constant, and 'x', 'y', and 'z' are the orders of the reaction with respect to each species. These orders are not necessarily equal to the stoichiometric coefficients and must be determined experimentally.
Kinetic studies on analogous systems, such as the reaction of propargyl alcohol with formaldehyde, have shown that reaction orders can vary depending on reactant concentrations. kyoto-u.ac.jp For example, the reaction can be zero-order with respect to propargyl alcohol at high concentrations and first-order at lower concentrations. kyoto-u.ac.jp This suggests that the reaction mechanism can change or that a catalyst's surface may become saturated. kyoto-u.ac.jp
To illustrate how a rate law is determined, consider the hypothetical data below for a reaction of this compound.
| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.2 x 10-4 |
| 2 | 0.20 | 0.10 | 2.4 x 10-4 |
| 3 | 0.10 | 0.20 | 4.8 x 10-4 |
Comparing experiments 1 and 2, doubling the concentration of this compound while keeping [Reagent B] constant doubles the rate. This indicates the reaction is first-order with respect to this compound (x=1).
Comparing experiments 1 and 3, doubling the concentration of Reagent B while keeping [this compound] constant quadruples the rate. This indicates the reaction is second-order with respect to Reagent B (y=2).
The resulting rate law would be: Rate = k[this compound]1[Reagent B]2 .
The rate constant 'k' can then be calculated using the data from any of the experiments.
Analysis of Elementary Steps and Rate-Determining Steps
For reactions involving this compound, such as a palladium-catalyzed cross-coupling, the mechanism would consist of several elementary steps within a catalytic cycle. For example, in a typical Sonogashira coupling, the steps would include oxidative addition, deprotonation of the alkyne, and reductive elimination. researchgate.net Mechanistic studies on related palladium-catalyzed oxidations have shown that the cleavage of a C-H bond can be the rate-limiting step. nih.gov
Example: Hypothetical Two-Step Reaction
Consider the reaction of this compound with HBr:
Step 1 (Fast, Reversible): Protonation of the hydroxyl group by HBr to form a good leaving group (water).
Step 2 (Slow, RDS): Departure of the water molecule to form a propargyl carbocation, which is then attacked by the bromide ion.
Studies on Transition States and Intermediate Species
A reaction mechanism involves the transformation from reactants to products through high-energy transition states and, often, lower-energy but still transient species called intermediates. chemicalnote.com
Intermediates are species that are formed in one elementary step and consumed in a subsequent one. acs.org They are minima on the reaction energy profile and can sometimes be detected or trapped experimentally. In the chemistry of propargyl alcohols like this compound, common intermediates include protonated alcohols, carbocations (specifically, resonance-stabilized propargyl cations), and organometallic complexes in catalyzed reactions. researchgate.netnih.gov For example, studies of the Prins reaction have identified hemiacetal intermediates through computational methods. nih.gov
Transition States represent the highest energy point along the reaction coordinate for an elementary step. They are highly unstable, cannot be isolated, and represent the specific arrangement of atoms as bonds are being broken and formed. The structure and energy of transition states are often investigated using computational chemistry (e.g., Density Functional Theory) and inferred from kinetic isotope effect studies. nih.gov For an SN2 reaction at the chiral center of this compound, the transition state would feature a pentacoordinated carbon atom. pressbooks.pub
Free Radical Mechanisms in Alkynol Chemistry
Reactions involving this compound can also proceed through free radical mechanisms, particularly under photolytic or high-temperature conditions, or in the presence of radical initiators. libretexts.org A free radical mechanism is characterized by three main stages: initiation, propagation, and termination.
Initiation: The formation of initial radicals. This can be achieved by the homolytic cleavage of a weak bond in an initiator molecule (e.g., peroxides) or by processes like halogen atom transfer triggered by a photoredox catalyst. nih.govyoutube.com
Propagation: A chain reaction where a radical reacts with a stable molecule to produce a new radical, which continues the chain. libretexts.org For this compound, this could involve hydrogen atom abstraction from the hydroxyl group, the carbon bearing the alcohol, or the cyclohexyl ring. Alternatively, a radical could add across the alkyne triple bond. youtube.comnih.gov The resulting propargyl radical is resonance-stabilized, existing in equilibrium with an allenyl radical, which can lead to a diversity of products. researchgate.net
Termination: The destruction of radicals, which ends the chain reaction. This typically occurs through the combination of two radicals. libretexts.org
Studies on the reaction of propargyl alcohol with hydroxyl radicals have shown that both hydrogen abstraction and addition to the triple bond are viable pathways, with the dominant mechanism being temperature-dependent. nih.gov At higher temperatures, hydrogen abstraction is favored. nih.gov
Stereochemical Course and Mechanistic Models (e.g., SN2 Inversion)
The carbon atom bonded to the hydroxyl group in this compound is a chiral center. Therefore, reactions occurring at this center have important stereochemical consequences.
In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (back-side attack). pressbooks.pub This concerted mechanism results in a predictable and complete inversion of the stereochemical configuration at the chiral center, an outcome known as Walden inversion. pressbooks.publibretexts.org If the starting material is the (R)-enantiomer of this compound, an SN2 reaction will exclusively produce the (S)-enantiomer of the product, and vice-versa. libretexts.org This makes the SN2 reaction highly stereospecific. libretexts.org
| Starting Enantiomer | Mechanism | Product Enantiomer | Stereochemical Result |
|---|---|---|---|
| (R)-1-Cyclohexylbut-3-yn-2-ol | Back-side attack | (S)-Product | Inversion of Configuration |
| (S)-1-Cyclohexylbut-3-yn-2-ol | Back-side attack | (R)-Product | Inversion of Configuration |
In contrast, an SN1 reaction would proceed through a planar carbocation intermediate, leading to racemization and loss of stereochemical information. researchgate.net Mechanistic models, such as those based on chiral catalysts or auxiliaries, are employed to predict and control the stereochemical outcome of reactions, aiming for high enantioselectivity. researchgate.netnih.gov
Catalytic Cycle Elucidation (e.g., Palladium-Catalyzed Oxidative Addition)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the alkyne moiety of this compound makes it a suitable substrate for reactions like the Sonogashira coupling. These reactions proceed via a catalytic cycle, a closed loop of elementary steps that regenerates the active catalyst. youtube.com
A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (e.g., an aryl bromide, Ar-Br), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from the 0 to the +2 oxidation state. youtube.comyoutube.com
Transmetalation (or equivalent): In the Sonogashira coupling, this step involves the transfer of the alkynyl group to the palladium center. The terminal alkyne of this compound is first deprotonated by a base, often with the help of a copper(I) co-catalyst, to form a copper acetylide. This acetylide then transfers the alkynyl group to the Pd(II) complex, displacing a halide. csbsju.edu
Reductive Elimination: The two organic groups (the aryl group and the alkynyl group) on the palladium complex couple together, forming the final product. This step reduces the palladium back to its active Pd(0) state, which can then re-enter the catalytic cycle. youtube.com
The elucidation of such cycles relies on a combination of kinetic studies, identification of intermediates, and computational modeling to understand each elementary step in detail. researchgate.netnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 1 Cyclohexylbut 3 Yn 2 Ol and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Cyclohexylbut-3-yn-2-ol, providing detailed information about the molecule's carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra offer unique insights into the chemical environment of each atom.
In the ¹H NMR spectrum, the protons of the cyclohexyl group typically appear as a complex series of multiplets in the upfield region (approximately 1.0-2.0 ppm). The proton on the carbon bearing the hydroxyl group (the carbinol proton) is expected to resonate as a multiplet around 4.0-4.5 ppm, with its splitting pattern dictated by coupling to the adjacent methyl and acetylenic protons. The terminal acetylenic proton gives rise to a characteristic signal, usually a doublet, around 2.0-2.5 ppm.
The ¹³C NMR spectrum provides complementary information. The carbons of the cyclohexyl ring resonate in the range of 25-45 ppm. The carbon attached to the hydroxyl group appears around 60-70 ppm, while the two sp-hybridized carbons of the alkyne function are observed between 70 and 90 ppm.
Beyond simple structural confirmation, NMR is crucial for determining the stereochemistry of reaction products. For chiral molecules like this compound, derivatization with a chiral agent, such as Mosher's acid, allows for the determination of absolute configuration. The resulting diastereomeric esters exhibit distinct signals in the ¹H NMR spectrum, which can be analyzed to assign the stereochemistry at the carbinol center.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on typical values for similar structural motifs.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |
| Cyclohexyl-CH₂ | 1.00 - 1.90 | 25.0 - 43.0 | m |
| Cyclohexyl-CH | ~1.75 | ~42.0 | m |
| CH(OH) | ~4.20 | ~65.0 | qd (quartet of doublets) |
| CH₃ | ~1.40 | ~23.0 | d (doublet) |
| C≡CH | ~2.45 | ~85.0 | d (doublet) |
| C≡CH | - | ~72.0 | s (singlet) |
| OH | Variable | - | br s (broad singlet) |
Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination (e.g., Chiral GC)
To quantify the enantiomeric purity of this compound, chiral chromatography is the method of choice. Chiral Gas Chromatography (GC) is particularly effective for volatile compounds like this alcohol. The technique utilizes a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative, which interacts diastereomerically with the enantiomers. gcms.cz This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.
The determination of enantiomeric excess (ee) is critical in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. In the analysis of 4-cyclohexyl-but-3-yn-2-ol, a chiral GC method was successfully employed to confirm an enantiomeric excess of 98%. This high level of purity is essential for its use in subsequent stereospecific reactions. The specific conditions, such as the type of chiral column, temperature program, and carrier gas flow rate, are optimized to achieve baseline separation of the enantiomeric peaks.
Table 2: Chiral Gas Chromatography Conditions for Enantiomeric Excess Determination Based on reported methods for analogous compounds.
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Chiral Stationary Phase (e.g., Chiraldex B-PH) |
| Carrier Gas | Helium |
| Temperature Program | Optimized gradient (e.g., initial temp 70°C, ramp 2.0°C/min) nih.gov |
| Result | Separation of (R) and (S) enantiomers |
| Quantification | Integration of peak areas to determine enantiomeric excess |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for its key structural features by detecting the vibrations of specific bonds.
The most prominent feature is typically a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of a sharp, weaker band around 3300 cm⁻¹ indicates the ≡C-H stretch of the terminal alkyne. The carbon-carbon triple bond (C≡C) stretch appears as a weak absorption in the 2260-2100 cm⁻¹ region. Finally, strong absorptions between 3000 and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the cyclohexyl ring. The C-O stretching vibration is also observable in the 1260-1000 cm⁻¹ region. This collection of specific absorption bands provides a unique fingerprint for the molecule, confirming its identity and purity.
Table 3: Key Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |
| ≡C-H Stretch (Alkyne) | ~3300 | Sharp, Medium-Weak |
| C-H Stretch (sp³) | 3000 - 2850 | Strong |
| C≡C Stretch (Alkyne) | 2260 - 2100 | Weak |
| C-O Stretch (Alcohol) | 1260 - 1000 | Medium-Strong |
Mass Spectrometry for Reaction Progress and Product Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In the context of a chemical reaction, MS can be used to track the disappearance of starting materials and the appearance of the desired product by monitoring their respective molecular ion peaks.
For this compound (molar mass 152.23 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 152. The fragmentation of this molecular ion provides a roadmap of the molecule's structure. chemguide.co.uk Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺), leading to a peak at m/z 134. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a dominant process. libretexts.org This would result in the loss of the cyclohexyl group to give a fragment at m/z 69, or the loss of the propargyl group to yield a significant peak at m/z 113. The cyclohexyl cation itself is a very stable fragment and would produce a prominent peak at m/z 83.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Origin |
| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion (M⁺) |
| 137 | [M - CH₃]⁺ | Loss of methyl group |
| 134 | [M - H₂O]⁺ | Loss of water |
| 113 | [M - C₃H₃]⁺ | Alpha-cleavage (loss of propargyl radical) |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 69 | [M - C₆H₁₁]⁺ | Alpha-cleavage (loss of cyclohexyl radical) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.gov While this compound is likely a liquid or low-melting solid at room temperature, making it unsuitable for direct analysis, its absolute configuration can be determined through the crystallography of a suitable crystalline derivative.
To achieve this, the chiral alcohol is reacted with a reagent that both induces crystallization and helps resolve the ambiguity of stereochemistry. A common strategy involves esterification with an acid containing a heavy atom, such as p-bromobenzoic acid. The resulting p-bromobenzoate ester is often a well-ordered crystalline solid.
During the X-ray diffraction experiment, the heavy bromine atom scatters X-rays anomalously. This effect allows for the unambiguous determination of the absolute configuration (R or S) at the chiral center of the original alcohol. mdpi.com The crystal structure also provides precise data on bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the cyclohexyl ring and its orientation relative to the rest of the molecule.
Applications of 1 Cyclohexylbut 3 Yn 2 Ol As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Natural Products and Analogues
The propargylic alcohol motif is a recurring structural element in a multitude of natural products and their synthetic analogues, bestowing upon them a range of biological activities. While direct total syntheses employing 1-Cyclohexylbut-3-yn-2-ol are not extensively documented in publicly available literature, the well-established reactivity of secondary propargylic alcohols makes it an inferred key intermediate in the synthesis of complex molecular targets. The strategic placement of the hydroxyl and alkynyl groups allows for a variety of bond-forming reactions crucial for elaborating the carbon skeleton of natural products.
The synthetic utility of propargylic alcohols in this context is broad and varied. researchgate.net They can serve as precursors to polyketide motifs, which are fundamental backbones of many natural products. nih.gov Furthermore, the alkyne functionality can be readily transformed into other functional groups, such as alkenes (via stereoselective reduction), ketones (via hydration), or carboxylic acids (via oxidative cleavage), providing access to a diverse range of intermediates for natural product synthesis. masterorganicchemistry.comchemistrysteps.com The cyclohexyl group in this compound can also play a crucial role, influencing the stereochemical outcome of reactions and providing a lipophilic moiety that can be important for the biological activity of the final product. nih.gov
A hypothetical synthetic approach towards a natural product analogue could involve the initial stereoselective synthesis of this compound, followed by a series of transformations that build upon its reactive functionalities. For instance, the hydroxyl group could direct metal-catalyzed reactions to achieve high levels of stereocontrol in subsequent bond formations. The alkyne could participate in powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling, allowing for the introduction of aryl or vinyl substituents. rawsource.com
The following table illustrates the potential transformations of the propargylic alcohol moiety in this compound that are commonly employed in the synthesis of complex molecules.
| Transformation | Reagents/Conditions | Resulting Functional Group | Relevance to Natural Product Synthesis |
| Stereoselective Reduction | Lindlar's Catalyst, H₂ | (Z)-Alkene | Precursor for macrocyclization, introduction of specific olefin geometries. |
| Hydration | HgSO₄, H₂SO₄, H₂O | Ketone | Common functional group in many natural products. |
| Oxidation | O₃ or KMnO₄ | Carboxylic Acid | Versatile handle for further functionalization, such as ester or amide formation. |
| Meyer-Schuster Rearrangement | Acid catalyst | α,β-Unsaturated Ketone | Key building block for Michael additions and other conjugate additions. wikipedia.org |
| Nicholas Reaction | Co₂(CO)₈, H⁺, Nu⁻ | Substituted Alkyne | Protection of the alkyne and activation for nucleophilic attack. thieme-connect.com |
Role in the Construction of Advanced Organic Frameworks and Functional Materials
The rigid and linear nature of the alkyne unit, combined with the synthetic versatility of the alcohol functionality, makes this compound an attractive building block for the construction of advanced organic frameworks and functional materials. Propargylic alcohols are known to be valuable precursors in the synthesis of polymers, coatings, and adhesives due to their ability to undergo polymerization and cross-linking reactions. rawsource.comrawsource.com
The terminal alkyne in this compound can readily participate in polymerization reactions, leading to the formation of polymers with unique thermal and mechanical properties. The presence of the cyclohexyl group can enhance the solubility of these polymers in organic solvents and influence their solid-state packing, which is crucial for applications in materials science.
Furthermore, the hydroxyl group offers a convenient handle for attaching the molecule to surfaces or incorporating it into larger supramolecular assemblies. For example, it can be esterified or etherified to introduce other functional groups or to link multiple building blocks together. The alkyne functionality can also be utilized in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct well-defined and highly functionalized materials. rawsource.com
The table below summarizes the potential applications of this compound in the development of functional materials.
| Material Type | Role of this compound | Key Reaction | Potential Properties/Applications |
| Polymers | Monomer unit | Alkyne polymerization | High thermal stability, corrosion resistance. |
| Coatings & Adhesives | Cross-linking agent | Polymerization, cross-linking reactions | Enhanced mechanical strength and durability. |
| Functional Surfaces | Surface modification agent | Esterification/etherification of the hydroxyl group | Altered surface properties (e.g., hydrophobicity). |
| Organic Frameworks | Rigid building block | Sonogashira coupling, CuAAC | Porous materials for gas storage or catalysis. |
Utilization in Cascade and Domino Reactions for Molecular Complexity
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy for the rapid construction of molecular complexity from simple precursors. Propargylic alcohols, including this compound, are excellent substrates for a variety of transition metal-catalyzed cascade reactions. uni-halle.denih.gov These transformations often proceed through the activation of the alkyne moiety by a metal catalyst, followed by a series of intramolecular or intermolecular reactions.
For instance, ruthenium complexes can catalyze diverse cascade conversions of propargyl alcohols with various nucleophiles. uni-halle.de These reactions can lead to the formation of a wide range of carbo- and heterocyclic compounds. The reaction pathway can often be controlled by the choice of catalyst, reaction conditions, and the nature of the nucleophile. Secondary propargylic alcohols like this compound can undergo a redox-isomerization process to generate an enone intermediate, which can then participate in a Michael addition cascade. nih.gov
Silver-promoted cascade reactions of propargylic alcohols with carbon dioxide and vicinal diols have also been developed for the synthesis of cyclic carbonates and α-hydroxy ketones. nih.govacs.org This type of reaction highlights the ability of the propargylic alcohol to act as a versatile synthon that can react with multiple components in a controlled manner.
The following table provides examples of cascade reactions where a propargylic alcohol like this compound could be a suitable substrate.
| Reaction Type | Catalyst/Promoter | Reactants | Product Class | Significance |
| Redox-Isomerization/Michael Addition | Ruthenium complex, Acid promoter | Nucleophiles (e.g., 1,3-dicarbonyls) | Functionalized cyclic compounds | Rapid construction of complex ring systems. nih.gov |
| Carboxylative Cyclization/Nucleophilic Attack | Silver(I) salt | Carbon dioxide, Vicinal diols | Cyclic carbonates, α-Hydroxy ketones | Atom-economical synthesis of valuable products. nih.govacs.org |
| Cycloaddition with CH-acidic nucleophiles | Ruthenium complex | 3-Ketolactones, Phloroglucinol derivatives | Terpenoid and phloroglucinol adducts | Access to biologically relevant scaffolds. uni-halle.de |
Contribution to Chemo- and Regioselective Transformations
The presence of two distinct reactive sites—the alkyne and the hydroxyl group—in this compound allows for a high degree of chemo- and regioselectivity in its transformations. By carefully choosing reagents and reaction conditions, chemists can selectively manipulate one functional group while leaving the other intact. This level of control is paramount in multi-step organic synthesis.
For example, palladium-catalyzed reactions can be employed for the direct conversion of secondary propargylic alcohols into 1,3-diarylpropanones through a DBU-promoted redox isomerization followed by a chemoselective hydrogenation. rsc.org This transformation selectively modifies the alkyne and hydroxyl groups while preserving other functionalities that might be present in the molecule.
Furthermore, the regioselectivity of additions across the alkyne can be controlled. For instance, a robust and modular procedure for the net carboboration of propargyl alcohols has been developed that proceeds with excellent regio- and chemoselectivity. nih.govacs.org In this transformation, the newly introduced carbon substituent is invariably placed distal to the hydroxyl group. Such regioselective functionalizations are highly valuable for the synthesis of complex polyketide-type structures. nih.gov
The table below outlines examples of chemo- and regioselective reactions involving propargylic alcohols.
| Reaction | Catalyst/Reagent | Selectivity | Product Type | Synthetic Advantage |
| Redox Isomerization/Chemoselective Hydrogenation | Pd(OAc)₂, DBU, Formic acid | Chemoselective reduction of the enone double bond. | 1,3-Diarylpropanones | Direct conversion to a valuable ketone functionality. rsc.org |
| trans-Carboboration | B₂(pin)₂, Base, Pd catalyst | Regioselective addition of a carbon group distal to the -OH group. | Tetrasubstituted Alkenes | Controlled synthesis of highly substituted olefins. nih.govacs.org |
| anti-Silyllithiation | Silyllithium reagents | Regioselective anti-addition across the triple bond. | β-Silyl Allylic Alcohols | Stereoselective synthesis of functionalized alkenylsilanes. chemrxiv.org |
Future Research Directions and Emerging Methodologies
Development of Sustainable and Green Chemistry Approaches in Alkynol Synthesis
The paradigm of chemical synthesis is shifting towards more sustainable and environmentally benign processes. pnas.org Green chemistry offers a framework to minimize the environmental impact of producing alkynols like 1-Cyclohexylbut-3-yn-2-ol by focusing on principles such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks. ijirmps.orgresearchgate.net
Research in this area is focused on developing synthetic routes that are not only efficient but also adhere to green chemistry principles at every stage. This includes the use of biocatalysis, which employs enzymes to perform transformations under mild conditions with high selectivity, thereby reducing byproducts and energy consumption. Another approach is the development of reactions that proceed in greener solvents, such as water or supercritical CO₂, or under solvent-free conditions. ijnc.ir
To quantitatively assess the "greenness" of a synthetic process, a variety of metrics have been developed. These tools are crucial for comparing different synthetic routes and identifying areas for improvement.
Table 1: Key Green Chemistry Metrics for Evaluating Synthesis Pathways
| Metric | Abbreviation | Formula | Optimal Value | Description |
| Atom Economy | AE | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the efficiency of a reaction in converting reactant atoms to the desired product. unica.it |
| E-Factor (Environmental Factor) | E-Factor | Total mass of waste / Mass of product | 0 | Represents the total amount of waste produced per unit of product. A lower E-factor indicates less waste and a greener process. scientificupdate.com |
| Process Mass Intensity | PMI | Total mass in a process / Mass of product | 1 | A comprehensive metric that considers the masses of all materials used (reactants, solvents, reagents, process water) to produce a certain mass of the final product. mdpi.com |
| Reaction Mass Efficiency | RME | Mass of product / Σ Mass of reactants | 100% | A more practical measure than atom economy, as it accounts for the reaction yield and the use of excess reagents. mdpi.comresearchgate.net |
| Stoichiometric Factor | SF | - | 1 | Accounts for the use of excess reagents in a reaction. A value of 1 indicates that all reactants were used in stoichiometric amounts. unica.it |
Future efforts will likely focus on designing syntheses of this compound that maximize atom economy, utilize catalytic rather than stoichiometric reagents, and generate minimal waste, thereby improving metrics like the E-Factor and PMI.
Exploration of Novel Catalytic Systems for Selective Transformations of this compound
Catalysis is fundamental to the selective transformation of functional groups within a molecule. For this compound, the alkyne and alcohol moieties offer multiple sites for catalytic reactions. A significant area of research is the selective semi-hydrogenation of the alkyne to an alkene, a crucial transformation in the synthesis of fine chemicals and pharmaceuticals. acs.org
Traditionally, this process has relied on catalysts like Lindlar's catalyst (palladium poisoned with lead), which has drawbacks including the use of toxic lead and potential over-hydrogenation. acs.org Consequently, there is a strong drive to discover novel catalytic systems that offer higher selectivity, stability, and sustainability.
Current research explores a range of advanced catalysts:
Palladium-Based Catalysts : Beyond traditional systems, research is focused on engineering Pd-based catalysts with enhanced performance. This includes the use of bimetallic nanoparticles, such as Pd-Cu alloys, which can exhibit synergistic effects that improve selectivity for the desired alkene. mdpi.com Modifying Pd catalysts with interstitial atoms like boron and carbon has been shown to break traditional scaling relationships, allowing for a simultaneous increase in both conversion and selectivity. nih.gov
Noble Metal Catalysts : Platinum (Pt) nanoparticles have also been investigated for alkynol hydrogenation, demonstrating high conversion and selectivity. mdpi.com
Electrocatalytic Systems : An emerging and highly attractive approach is electrocatalytic semi-hydrogenation, which uses water as a hydrogen source under ambient conditions. acs.org Bimetallic alloys, such as Cu-Au, have shown promise as efficient catalysts for this process, achieving high Faradaic efficiency over a wide potential window. acs.org
Ruthenium Catalysts : Ruthenium complexes are effective for various alkyne transformations, including additions to the triple bond, providing access to functionalized dienes and other valuable compounds. rsc.org
Table 2: Comparison of Catalytic Systems for Alkynol Semi-Hydrogenation
| Catalyst System | Key Features | Typical Alkynol Substrate | Conversion | Selectivity (to Alkenol) | Reference |
| Pd(B,C)/OMC | Interstitially modified Pd nanoparticles | 2-Methyl-3-butyn-2-ol (MBY) | ~100% | ~95% | nih.gov |
| Lindlar Catalyst | Commercial benchmark (Pd/CaCO₃/Pb) | 2-Methyl-3-butyn-2-ol (MBY) | ~100% | 91% | nih.gov |
| Pt@ZIF-8 | Platinum nanoparticles encapsulated in a metal-organic framework | 2-Butyne-1,4-diol | 99% | 92% | mdpi.com |
| Cu₃Au Alloy | Bimetallic electrocatalyst | 2-Butyne-1,4-diol | High Reaction Rate | >96% | acs.org |
| Pd/Al₂O₃ | Palladium on alumina (gas phase) | 3-Butyn-2-ol | Stepwise conversion | High | hw.ac.uk |
The exploration of these novel systems aims to provide chemists with a toolbox of highly selective and robust catalysts for the precise modification of this compound, enabling the synthesis of a wide range of valuable derivatives.
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org For a molecule like this compound, computational modeling can provide deep insights into reaction mechanisms, guide the development of new synthetic routes, and accelerate the discovery of optimal reaction conditions.
The future of synthesis is moving towards a "predictive" model, where computational tools can forecast the outcome of a reaction before it is run in the lab. iastate.edu This involves several key areas of research:
Mechanism Elucidation : Using methods like Density Functional Theory (DFT), researchers can map out the potential energy surfaces of reactions involving propargyl alcohols. nih.gov This allows for the detailed study of reaction pathways, the identification of transition states and intermediates, and the rationalization of observed selectivity. larionovgroup.com For instance, computational studies have been crucial in understanding rearrangements of propargyl alcohols. rsc.org
Predictive Reaction Modeling : The integration of machine learning (ML) and artificial intelligence (AI) with large chemical reaction databases is revolutionizing synthetic chemistry. nih.govrsc.org These predictive models can identify suitable reagents and conditions for a desired transformation, predict the major product of a reaction, and even propose novel retrosynthetic pathways. researchgate.net For these models to be accurate, they require training on high-quality, well-structured reaction data. cas.org
Catalyst Design : Computational screening can accelerate the discovery of new catalysts. By modeling the interaction between a substrate like this compound and a potential catalyst, researchers can predict catalytic activity and selectivity, allowing them to prioritize the most promising candidates for experimental validation.
The synergy between computational modeling and experimental work creates a powerful feedback loop. Predictions from computational studies can guide experimental design, while experimental results provide crucial data to refine and improve the accuracy of the predictive models. iastate.edu
Integration with Flow Chemistry and Automated Synthesis Platforms
The physical setup in which chemical reactions are performed is undergoing a significant transformation, with a move from traditional batch reactors to continuous flow systems. rsc.org Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals, including molecules like this compound. amt.uk
The key benefits and future directions of this technology include:
Enhanced Control and Safety : Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time. The small reactor volumes and excellent heat transfer capabilities allow for the safe use of highly reactive intermediates and exothermic reactions. acs.org
Automation and High-Throughput Optimization : Continuous flow systems are particularly well-suited for automation. rsc.org Automated platforms can perform multi-step syntheses by linking different reactor modules in sequence, eliminating the need for manual intermediate purification. mpg.de This integration enables rapid reaction optimization and the automated generation of compound libraries for screening purposes. syrris.com
Scalability : Scaling up a reaction in a flow system is often more straightforward than in batch processing. Instead of using larger vessels, which can alter reaction parameters, production can be increased by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). rsc.org
Hybrid Systems : Future platforms may integrate the best of both worlds, combining batch and flow modules on a single automated reactor to provide maximum flexibility for complex, multi-step syntheses. rsc.org
The integration of flow chemistry with automated control systems and real-time analytical monitoring represents a move towards "on-demand" synthesis, where complex molecules can be produced efficiently and reproducibly with minimal human intervention. rsc.orgunimi.it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
